molecular formula C10H8N2O2 B182771 2-Imino-2H-chromene-3-carboxamide CAS No. 52218-17-4

2-Imino-2H-chromene-3-carboxamide

Cat. No. B182771
CAS RN: 52218-17-4
M. Wt: 188.18 g/mol
InChI Key: APPXOPKWRCEMGW-UHFFFAOYSA-N
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Description

2-Imino-2H-chromene-3-carboxamide is a compound of interest in the pharmaceutical industry . It crystallizes from several solvents as two concomitant polymorphic forms .


Synthesis Analysis

The synthesis of 2-imino-2H-chromene-3-carboxamide involves various methods and reactions towards different reagents . It is considered a versatile compound due to its significance as a building block in synthetic chemistry .


Molecular Structure Analysis

The compound forms two polymorphic forms: a monoclinic polymorph and a triclinic polymorph. The monoclinic polymorph is formed due to strong N—H O hydrogen bonds, weak C—H O and C—H N (π) hydrogen bonds, and stacking interactions of ‘head-to-head’ type. The triclinic polymorph is formed due to only strong intermolecular interactions, N—H O hydrogen bonds of two types, and stacking interactions of two types .


Chemical Reactions Analysis

2-Imino-2H-chromene-3-carboxamide is known for its reactions towards different reagents . It is considered a versatile compound due to its significance as a building block in synthetic chemistry .


Physical And Chemical Properties Analysis

The compound crystallizes from several solvents as two concomitant polymorphic forms . Analysis of pairwise interaction energies showed that the monoclinic structure is columnar while the triclinic one is layered .

Scientific Research Applications

  • Synthesis of Chromene Derivatives : 2-Imino-2H-chromene-3-carboxamides are synthesized using eco-friendly methods, offering high yield and atom economy. This process involves Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides (Proença & Costa, 2008).

  • Production of Amino-Cyano-Chromene Derivatives : A one-pot domino synthesis method has been developed for new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, utilizing 2-Imino-2H-chromene-3-carboxamides (Gyuris et al., 2011).

  • Anticancer Applications : Novel 2-Imino-2H-Chromene-3(N-aryl)carboxamides have shown potential as cytotoxic agents against various human cancer cell lines, revealing that some compounds demonstrate potent activity comparable to standard drugs (Gill, Kumari, & Bariwal, 2016).

  • Antimicrobial Activity : Some N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides exhibit antimicrobial properties, underscoring their potential use in developing new antimicrobial agents (Ukhov et al., 2021).

  • Synthesis of Sulfido-Dihydro-Chromeno Diazaphosphinines : A simple procedure for synthesizing novel 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d][1,3,2]diazaphosphinines from 2-imino-2H-chromene-3-carboxamide has been developed (Hassanin et al., 2018).

  • Synthesis of Diverse Chromene Derivatives : Various methods and reactions involving 2-Imino-2H-Chromene-3-Carbo(Thio)Amides for synthesizing chromene derivatives have been reviewed, highlighting their role as building blocks in synthetic chemistry (Ali et al., 2020).

Future Directions

The compound has shown potential in the treatment of various types of cancers . Future research could focus on further exploring its therapeutic potential and developing new drugs based on the compound.

properties

IUPAC Name

2-iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9(13)7-5-6-3-1-2-4-8(6)14-10(7)12/h1-5,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXOPKWRCEMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344697
Record name 2-Imino-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imino-2H-chromene-3-carboxamide

CAS RN

52218-17-4
Record name 2-Imino-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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